molecular formula C18H25NO4 B2978315 ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate CAS No. 1207020-13-0

ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate

Cat. No. B2978315
CAS RN: 1207020-13-0
M. Wt: 319.401
InChI Key: OBRZWJNLTFRQQB-UHFFFAOYSA-N
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Description

“Ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate” is a complex organic compound. It contains an ethyl group, a 4-oxo-4-amino butanoate group, and a 4-phenyltetrahydro-2H-pyran-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several functional groups. The tetrahydropyran ring provides a cyclic structure, the phenyl group is a common aromatic ring, and the butanoate group contains both amino and oxo (carbonyl) functionalities .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amino and oxo groups could potentially be involved in various reactions such as condensation, reduction, or oxidation. The phenyl and tetrahydropyran groups might also participate in reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it might have certain solubility characteristics due to the polar amino and oxo groups, and its boiling or melting point would depend on the overall size and structure of the molecule .

Scientific Research Applications

Antimicrobial Activity

Research has shown that certain derivatives of ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate exhibit antimicrobial properties. For instance, a study described the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, showcasing their in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013). Additionally, compounds synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate were evaluated for their antimicrobial activity, indicating potential applications in this field (Sarvaiya et al., 2019).

Structural Chemistry

Research into the structure of compounds related to ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate has been conducted to understand their chemical properties better. For example, a study on the synthesis and structure of isomeric enaminones derived from similar compounds revealed insights into tautomerism and intramolecular hydrogen bonding (Brbot-Šaranović et al., 2001).

Synthesis Methods

Innovative synthesis methods involving compounds related to ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate have been explored. One study demonstrated a phosphine-catalyzed [4 + 2] annulation for the synthesis of tetrahydropyridines, highlighting a new approach to creating such compounds (Zhu et al., 2003).

Biochemical and Pharmacological Research

Studies have also been conducted to understand the biochemical and pharmacological properties of compounds similar to ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate. For instance, research on oxidation reactions in rat liver microsomes involving ethyl t-butyl ether, a compound with structural similarities, provided insights into metabolic pathways and enzyme interactions (Turini et al., 1998).

properties

IUPAC Name

ethyl 4-oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-23-17(21)9-8-16(20)19-14-18(10-12-22-13-11-18)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRZWJNLTFRQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate

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